S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Description
S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a useful research compound. Its molecular formula is C12H12N2O2S3 and its molecular weight is 312.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are believed to interact with their targets, leading to inhibition of essential enzymes, such as DprE1 in the case of Mycobacterium tuberculosis . This interaction disrupts the normal functioning of the bacteria, leading to its death.
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . This disruption can lead to downstream effects such as impaired bacterial growth and survival.
Pharmacokinetics
It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . The compound’s lipophilicity (Log Po/w) is predicted to be 2.83, suggesting it may have reasonable membrane permeability .
Result of Action
The result of the compound’s action would likely be the inhibition of the growth and survival of Mycobacterium tuberculosis, due to the disruption of cell wall biosynthesis . .
Properties
IUPAC Name |
S-[2-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S3/c1-7(15)18-6-10(16)13-12-14-11-8(17-2)4-3-5-9(11)19-12/h3-5H,6H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYYVZALXLCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.